PG-545 Free - 1144617-49-1

PG-545 Free

Catalog Number: EVT-1536446
CAS Number: 1144617-49-1
Molecular Formula: C51H88O60S13
Molecular Weight: 2078.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pixatimod is a synthetic sugar modified heparan sulfate mimetic and agonist of toll-like receptor 9 (TLR9), with potential immunostimulating, antineoplastic and anti-viral activities. Upon administration, pixatimod binds to and activates TLR9 expressed by dendritic cells (DCs) and B-cells. This initiates cytokine release from DCs and activates innate immune signaling pathways, and leads to the activation of natural killer (NK) cells to destroy tumor cells. The combination of pixatimod with certain checkpoint inhibitors may enhance the activation of cytotoxic T-lymphocytes to further kill tumor cells. In addition, pixatimod inhibits the cleavage of heparan sulfate from cell surface proteoglycan by heparanase (HPSE) and inhibits the infiltration of tumor-associated macrophages (TAMs). TLR9, a member of the TLR family, plays a fundamental role in pathogen recognition and activation of innate immunity.
Source and Classification

PG-545 is classified as a sulfated glycosaminoglycan derivative. It is synthesized from natural polysaccharides and steroid components, combining their structural features to enhance biological activity. The compound is derived from heparin-like structures, which are known for their ability to interact with various proteins involved in cell signaling and growth processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of PG-545 has been challenging due to issues related to yield and selectivity, particularly during the glycosylation steps. Recent advancements have focused on improving synthetic routes.

  1. Chemoenzymatic Synthesis: This method combines chemical reactions with enzymatic processes to achieve higher selectivity and efficiency. For example, a recent study reported a chemoenzymatic approach that simplifies the synthesis of prostaglandins, which are structurally similar to PG-545 .
  2. Improved Synthetic Routes: Researchers have developed new methodologies that enhance the yield of critical intermediates. These improvements include optimizing reaction conditions and employing novel catalysts to facilitate glycosylation reactions more effectively .
  3. Characterization Techniques: Analytical techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are employed to characterize the synthesized compounds accurately, confirming their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of PG-545 consists of a steroid core linked to a sulfated oligosaccharide chain. This unique architecture allows it to engage effectively with heparanase.

  • Molecular Formula: The exact molecular formula varies slightly depending on the specific synthesis route but generally includes multiple sulfate groups that enhance its solubility and biological activity.
  • Structural Insights: Conformational analyses using Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into how PG-545 interacts with its target enzyme, revealing important details about its binding conformation .
Chemical Reactions Analysis

Reactions and Technical Details

PG-545 undergoes specific chemical reactions that facilitate its interaction with biological targets:

  1. Glycosylation Reactions: The formation of glycosidic bonds is critical in constructing the oligosaccharide portion of PG-545. These reactions often require careful control of conditions to ensure high selectivity.
  2. Sulfation Reactions: Sulfation is essential for enhancing the compound's biological activity. This process can involve various reagents and conditions tailored to introduce sulfate groups at specific positions on the oligosaccharide backbone.
  3. Enzymatic Hydrolysis: Understanding how PG-545 is metabolized in biological systems involves studying its hydrolysis by enzymes, which can affect its therapeutic efficacy.
Mechanism of Action

Process and Data

PG-545 exerts its effects primarily through the inhibition of heparanase:

  1. Binding Affinity: The sulfated structure allows PG-545 to bind effectively to heparanase, inhibiting its enzymatic activity.
  2. Impact on Tumor Microenvironment: By blocking heparanase activity, PG-545 disrupts the remodeling of extracellular matrix components that facilitate tumor growth and metastasis.
  3. Synergistic Effects: Studies suggest that PG-545 may enhance the effectiveness of other cancer therapies by altering the tumor microenvironment, making cancer cells more susceptible to treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Solubility: PG-545 is highly soluble in aqueous solutions due to its sulfated nature, which enhances its interaction with water molecules.
  2. Stability: The stability of PG-545 under physiological conditions is crucial for its therapeutic application; studies indicate it maintains integrity during metabolic processes.
  3. Molecular Weight: The molecular weight varies based on the specific synthesis route but typically falls within a range suitable for biological activity.
Applications

Scientific Uses

PG-545 has several promising applications in scientific research:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated as an adjunct therapy to improve outcomes in cancer treatments.
  2. Immunotherapy: Research is ongoing into how PG-545 can modulate immune responses, potentially enhancing the effectiveness of immunotherapeutic agents.
  3. Drug Development: The compound serves as a model for developing new drugs targeting heparanase-related pathways, expanding the arsenal against various diseases associated with this enzyme.
Introduction to PG-545 (Pixatimod) as an Immunomodulatory Agent

Historical Development of Heparanase Inhibitors

The development of heparanase inhibitors represents a significant therapeutic frontier in oncology, targeting an enzyme crucial for tumor metastasis and angiogenesis. Heparanase (HPSE) is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains from proteoglycans, releasing growth factors and cytokines trapped in the extracellular matrix. This enzymatic activity facilitates tumor cell invasion, angiogenesis, and metastasis. Historical efforts to inhibit heparanase began with natural heparin and heparin derivatives, but their potent anticoagulant properties limited therapeutic utility. This prompted development of heparin mimetics with reduced anticoagulant activity [2].

Table 1: Evolution of Heparanase Inhibitors in Oncology

Compound ClassRepresentative AgentsDevelopment StageKey Characteristics
Heparin DerivativesUnfractionated heparinEarly clinical usePotent anticoagulation limiting therapeutic dose
PhosphosulfomannansPI-88 (Muparfostat)Phase III (terminated)Heparan sulfate mimetic oligosaccharide mixture
Glycol-Split HeparinsSST0001 (Roneparstat)Phase IINon-anticoagulant heparin derivative
Synthetic HS MimeticsPG-545 (Pixatimod)Phase IIFully sulfated tetrasaccharide-steroid conjugate
OligomannuraratesJG3PreclinicalMarine-derived sulfated oligosaccharide

The progression culminated in PG-545, which incorporates several pharmacological advancements: a fully sulfated oligosaccharide structure optimized for heparanase inhibition, a cholestanyl aglycone that enhances cellular uptake and retention, and a synthetic design that avoids significant anticoagulant effects. This design allows PG-545 to effectively block heparanase activity at nanomolar concentrations (IC₅₀ ~60 nM) while simultaneously activating TLR9-mediated immune responses, representing a significant evolution from earlier heparanase-targeted agents [2] [8].

PG-545: Chemical Classification and Structural Properties

PG-545 (pixatimod) belongs to the chemical class of synthetic sulfated oligosaccharide-steroid conjugates. Its molecular formula is C₅₁H₈₈O₆₀S₁₃ with a molecular weight of 2078.1 g/mol. Structurally, PG-545 consists of four fully sulfated monosaccharide units (β-D-glucose residues) conjugated to 5α-cholestan-3β-ol via a glycosidic linkage. Each sugar unit contains three sulfate groups (at C2, C3, and C4 positions) and an additional sulfate on the primary alcohol (C6 position), creating a highly polyanionic molecule that effectively mimics the sulfation pattern of natural heparan sulfate [7] [8].

Table 2: Structural Features of PG-545

Structural ElementChemical FeatureFunctional Significance
Aglycone Moiety5α-cholestan-3β-olEnhances cellular uptake and membrane anchoring
Glycosidic Linkageβ(1→4) linkagesMaintains conformational flexibility similar to natural HS
Sulfation PatternTri-sulfated per glucoside with C6-O-sulfationMimics heparanase recognition sites on HS
Molecular Weight2078.1 g/molOptimal size for heparanase binding without excessive charge density
StereochemistryUniform D-glucose configurationEnsures structural homogeneity and predictable interactions

The cholestanyl aglycone serves multiple functions: it enhances amphiphilicity for better membrane interactions, facilitates cellular internalization, and prolongs tissue retention. The synthetic challenges in producing PG-545 include achieving stereoselective glycosylation to form the tetrasaccharide backbone and implementing efficient sulfation strategies. Recent synthetic improvements have focused on optimized glycosyl donors (e.g., thioglycosides and trichloroacetimidates) and selective protection schemes that increased the overall yield from <5% to >20% for the critical glycosylation steps. The molecule's conformational flexibility enables it to adopt multiple low-energy states that facilitate interactions with both heparanase and TLR9, explaining its dual functionality [8].

The spatial arrangement of sulfate groups creates an electrostatic surface complementary to the heparanase substrate-binding cleft, particularly interacting with key residues in the enzyme's catalytic domain (Glu225 and Glu343) and heparin-binding domains (HBD-1 and HBD-2). This specific interaction underlies its potent inhibition, with biochemical studies demonstrating submicromolar inhibition constants. Additionally, the spatial distribution of sulfate groups and the oligosaccharide length are optimized for TLR9 recognition and activation in dendritic cells and B cells, enabling its immunostimulatory properties [2] [7].

Rationale for Targeting Innate Immunity in Oncology

The therapeutic targeting of innate immunity represents a paradigm shift in cancer treatment, addressing limitations of adaptive immunity-focused approaches. Innate immune cells—including dendritic cells (DCs), natural killer (NK) cells, and macrophages—serve as the first line of defense against malignancies and play crucial roles in initiating and shaping adaptive immune responses. However, tumors develop multiple mechanisms to suppress innate immunity, creating an immunosuppressive microenvironment that facilitates immune evasion [3] [6] [10].

PG-545's immunomodulatory approach addresses several key challenges in tumor immunology:

  • Cold to Hot Tumor Conversion: By activating dendritic cells via TLR9, PG-545 promotes tumor antigen presentation and T cell priming, converting immunologically "cold" tumors into "hot" tumors responsive to checkpoint inhibitors.
  • Myeloid Cell Reprogramming: Tumor-associated macrophages (TAMs) typically exhibit pro-tumorigenic (M2-like) phenotypes. PG-545 reduces TAM infiltration and may promote repolarization toward antitumor states.
  • NK Cell Activation: As potent cytotoxic effectors, NK cells require activation signals from dendritic cells. PG-545-induced IL-12 from TLR9-activated DCs triggers NK cell-mediated tumor lysis.
  • Chemokine Modulation: PG-545 treatment elevates plasma levels of IFNγ, TNFα, IP-10, and MCP-1—chemokines critical for immune cell recruitment to tumors.

The cGAS-STING pathway represents another innate immune target in oncology, but its activation requires cytosolic DNA sensing. PG-545 offers a distinct mechanism through TLR9 activation, which detects unmethylated CpG DNA in endosomal compartments. This pathway is particularly relevant in tumors with deficient STING signaling or high expression of ectonucleotidases like ENPP1 that degrade cyclic dinucleotides. TLR9 activation triggers MyD88-dependent signaling cascades leading to NF-κB and IRF7 activation, resulting in type I interferon production and dendritic cell maturation—critical steps for initiating antitumor immunity [6] [10].

Preclinically, PG-545 demonstrated synergistic effects with PD-1 inhibitors by overcoming resistance mechanisms including poor T cell infiltration and inadequate dendritic cell activation. This synergy provides the biological rationale for ongoing clinical trials combining PG-545 with nivolumab (anti-PD-1) in multiple solid tumors (NCT05061017). The dual heparanase inhibition and TLR9 agonism offers a unique therapeutic niche distinct from other innate immune modulators such as STING agonists or CD47 blockers [1] [10].

Properties

CAS Number

1144617-49-1

Product Name

PG-545 Free

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate

Molecular Formula

C51H88O60S13

Molecular Weight

2078.1 g/mol

InChI

InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1

InChI Key

LNUFLCYMSVYYNW-ZPJMAFJPSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)O)OC6C(C(C(C(O6)COS(=O)(=O)O)OC7C(C(C(C(O7)COS(=O)(=O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.